An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
An In-Depth Technical Guide to the Structure Elucidation of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
This technical guide provides a comprehensive framework for the structural elucidation of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. The methodologies detailed herein are designed to ensure scientific integrity through a multi-faceted analytical approach, combining spectroscopic and crystallographic techniques for unambiguous structure confirmation.
Introduction
5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid belongs to the pyridazinone class of heterocyclic compounds, which are recognized for their diverse pharmacological activities.[1] Accurate structural determination is a critical prerequisite for understanding its chemical properties, biological activity, and for any further development in medicinal chemistry. This guide will walk through a logical, field-proven workflow for its complete characterization, from synthesis to final structural verification.
Part 1: Synthesis of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid
A reliable synthesis is the first step in obtaining a pure sample for analysis. The following protocol is adapted from established methods for the synthesis of pyridazinone derivatives.
Experimental Protocol: Synthesis
A well-established synthetic route involves the cyclocondensation of a 1,4-dicarbonyl compound with hydrazine.[1]
Step-by-step protocol:
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Preparation of the dicarbonyl precursor: The synthesis typically starts from a suitable precursor like a substituted levulinic acid derivative.
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Cyclization with hydrazine: The dicarbonyl compound is then reacted with hydrazine hydrate in a suitable solvent, such as ethanol.[1]
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Reaction monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to determine its completion.[1]
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Purification: The crude product is then purified by recrystallization from an appropriate solvent to yield the final product.
Caption: Synthetic workflow for 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid.
Part 2: Spectroscopic and Spectrometric Analysis
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) is essential for elucidating the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. A full suite of 1D and 2D NMR experiments should be performed for a comprehensive analysis.
Based on the analysis of similar pyridazinone structures, the following are the predicted chemical shifts for the target molecule.[2][3]
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H4 | ~7.0-7.5 (s, 1H) | ~130-135 |
| CH₃ | ~2.2-2.5 (s, 3H) | ~15-20 |
| NH | ~12-14 (br s, 1H) | - |
| COOH | ~13-15 (br s, 1H) | ~165-175 |
| C3 | - | ~140-145 |
| C5 | - | ~145-150 |
| C6 (C=O) | - | ~160-165 |
Note: Chemical shifts are referenced to Tetramethylsilane (TMS) and can vary depending on the solvent and concentration.
Sample Preparation:
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Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Add a small amount of TMS as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
Acquire the following spectra on a 400 MHz or higher field NMR spectrometer:
-
¹H NMR: Standard proton spectrum.
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¹³C NMR: Proton-decoupled carbon spectrum.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct C-H correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range C-H correlations (2-3 bonds), which is crucial for identifying quaternary carbons and piecing together the molecular fragments.[4]
Caption: Workflow for NMR-based structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of the molecule, as well as its fragmentation pattern, which can further confirm the structure.
For 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid (Molecular Formula: C₆H₆N₂O₃, Molecular Weight: 154.13 g/mol ), the following fragments are predicted under Electrospray Ionization (ESI) conditions.[5]
| m/z (charge-to-mass ratio) | Proposed Fragment | Fragmentation Pathway |
| 155.04 | [M+H]⁺ | Protonated molecular ion |
| 137.03 | [M+H - H₂O]⁺ | Loss of water from the carboxylic acid |
| 111.04 | [M+H - CO₂]⁺ | Decarboxylation |
| 95.04 | [M+H - H₂O - CO]⁺ | Loss of water and carbon monoxide |
Sample Preparation:
-
Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution with the initial mobile phase to an appropriate concentration for analysis.
Data Acquisition:
Utilize a Liquid Chromatography-Mass Spectrometry (LC-MS) system with an ESI source.
-
Mode: Positive ion mode is generally preferred for nitrogen-containing compounds.
-
Full Scan MS: Acquire a full scan spectrum to determine the molecular ion peak.
-
Tandem MS (MS/MS): Perform fragmentation of the molecular ion to obtain a characteristic fragmentation pattern.
Part 3: X-ray Crystallography for Definitive Structure Confirmation
For an unambiguous determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard.
Experimental Protocol: X-ray Crystallography
Crystal Growth:
-
Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility.
-
Slow Evaporation: Prepare a nearly saturated solution of the compound and allow the solvent to evaporate slowly in a dust-free environment.
-
Crystal Selection: Select a single crystal of suitable size and quality (typically 0.1-0.3 mm in all dimensions) for analysis.
Data Collection and Structure Refinement:
-
Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software.
Caption: Workflow for X-ray crystallography analysis.
Part 4: Data Integration and Structure Confirmation
-
The molecular formula from high-resolution mass spectrometry should be consistent with the ¹³C and ¹H NMR data.
-
The connectivity established by 2D NMR (HSQC and HMBC) must match the proposed structure.
-
The fragmentation pattern observed in the mass spectrum should be explainable by the confirmed structure.
-
The 3D structure from X-ray crystallography provides the ultimate confirmation of the constitution, configuration, and conformation of the molecule.
By following this comprehensive and logical workflow, researchers can confidently and accurately elucidate the structure of 5-Methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid, paving the way for further scientific investigation and application.
References
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Synthesis and Molecular Docking Study of Pyrazine-2-carboxylic acid Derivatives. (2020). ResearchGate. [Link]
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Verma, S. K., et al. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal. [Link]
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An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives. (1977). Journal of the Chemical Society, Perkin Transactions 1. [Link]
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IR and 1 H NMR characteristics of the compounds. (2011). ResearchGate. [Link]
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Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives. (2023). Semantic Scholar. [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]
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- 2. An analysis of the 13C n.m.r. spectra of pyridazin-3-ones and some specifically deuteriated derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
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